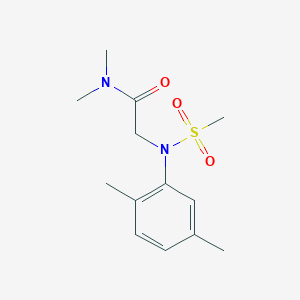
2-ethoxy-7-hydroxy-9H-fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-7-hydroxy-9H-fluoren-9-one, also known as EHFL, is a fluorescent compound that has been widely used in scientific research due to its unique properties. EHFL is a derivative of fluorenone, which is a polycyclic aromatic hydrocarbon. EHFL has a molecular formula of C15H12O3 and a molecular weight of 240.26 g/mol.
Mecanismo De Acción
2-ethoxy-7-hydroxy-9H-fluoren-9-one works as a fluorescent probe by undergoing a photoinduced electron transfer (PET) process. In the presence of a biomolecule, such as a metal ion or ROS, the PET process is disrupted, resulting in a change in the fluorescence intensity of 2-ethoxy-7-hydroxy-9H-fluoren-9-one. The change in fluorescence intensity can be used to detect the presence and concentration of the biomolecule.
Biochemical and Physiological Effects:
2-ethoxy-7-hydroxy-9H-fluoren-9-one has been shown to have low cytotoxicity and is not mutagenic or carcinogenic. 2-ethoxy-7-hydroxy-9H-fluoren-9-one has been used in vitro and in vivo to study the effects of metal ions and ROS on cells and tissues. 2-ethoxy-7-hydroxy-9H-fluoren-9-one has also been used to study the structure and function of proteins, which can provide insights into the development of new drugs and therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-ethoxy-7-hydroxy-9H-fluoren-9-one has several advantages for lab experiments, including its high sensitivity, selectivity, and low cost. 2-ethoxy-7-hydroxy-9H-fluoren-9-one is also easy to use and can be used in a variety of biological samples. However, 2-ethoxy-7-hydroxy-9H-fluoren-9-one has some limitations, including its photobleaching and phototoxicity. 2-ethoxy-7-hydroxy-9H-fluoren-9-one can also be affected by pH, temperature, and other environmental factors, which can affect its fluorescence intensity.
Direcciones Futuras
There are several future directions for the use of 2-ethoxy-7-hydroxy-9H-fluoren-9-one in scientific research. One direction is the development of new fluorescent probes based on 2-ethoxy-7-hydroxy-9H-fluoren-9-one for the detection of other biomolecules, such as nucleic acids and lipids. Another direction is the development of 2-ethoxy-7-hydroxy-9H-fluoren-9-one-based imaging techniques for the visualization of biological processes in real-time. Additionally, 2-ethoxy-7-hydroxy-9H-fluoren-9-one can be used in combination with other techniques, such as mass spectrometry and X-ray crystallography, to provide a more comprehensive understanding of biological systems.
Métodos De Síntesis
2-ethoxy-7-hydroxy-9H-fluoren-9-one can be synthesized by the reaction of 7-hydroxyfluorenone with ethyl iodide in the presence of potassium carbonate. The reaction takes place in anhydrous dimethylformamide (DMF) at 100°C for 24 hours. The product is then purified by column chromatography to obtain pure 2-ethoxy-7-hydroxy-9H-fluoren-9-one.
Aplicaciones Científicas De Investigación
2-ethoxy-7-hydroxy-9H-fluoren-9-one has been widely used in scientific research as a fluorescent probe for the detection of various biomolecules. 2-ethoxy-7-hydroxy-9H-fluoren-9-one has been used to detect the presence of metal ions, such as copper, iron, and zinc, in biological samples. 2-ethoxy-7-hydroxy-9H-fluoren-9-one has also been used to detect the presence of reactive oxygen species (ROS) in cells. Additionally, 2-ethoxy-7-hydroxy-9H-fluoren-9-one has been used to study the structure and function of proteins, such as enzymes and receptors.
Propiedades
IUPAC Name |
2-ethoxy-7-hydroxyfluoren-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-2-18-10-4-6-12-11-5-3-9(16)7-13(11)15(17)14(12)8-10/h3-8,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLERULOIKJNSNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-7-hydroxy-9H-fluoren-9-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide](/img/structure/B5704594.png)
![5-[bis(2-hydroxyethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5704599.png)
![5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5704607.png)
![N-{4-[(4-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B5704614.png)
![6-methyl-N'-[(5-methyl-2-furyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5704618.png)
![N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide](/img/structure/B5704629.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5704640.png)
![2,2-dimethyl-1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5704645.png)
![2-(3,4-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5704653.png)
![2-[(2-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5704668.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5704675.png)